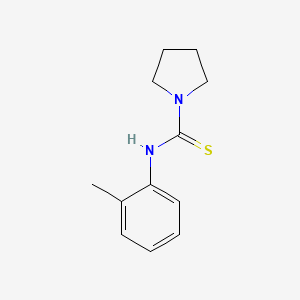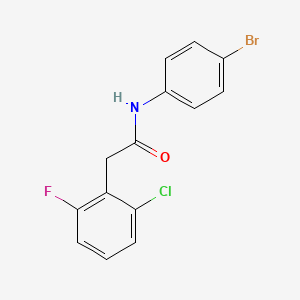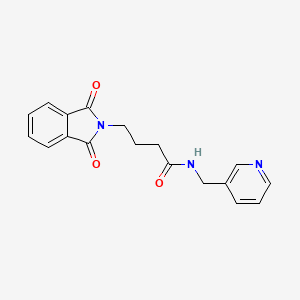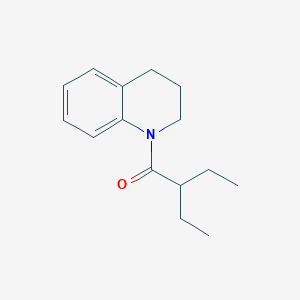![molecular formula C15H13BrN2O B5709186 1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5709186.png)
1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole, also known as BPEB, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a benzimidazole derivative that has shown potential in various applications, such as medicinal chemistry, drug discovery, and biological research.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the expression of certain genes involved in cancer cell proliferation and survival. Additionally, this compound has been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its potential in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. Additionally, this compound has been found to have antioxidant activity, which may contribute to its potential in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole is its relatively high yield and purity, which makes it suitable for use in lab experiments. Additionally, this compound has shown promising results in various applications, such as medicinal chemistry and drug discovery. However, one limitation of this compound is its limited solubility, which may make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications.
Direcciones Futuras
There are several future directions for research on 1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole. One area of interest is its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment. Furthermore, the synthesis of this compound derivatives with improved solubility and bioavailability may lead to the development of more effective drugs. Overall, this compound shows great potential in various scientific research applications, and further studies are needed to fully explore its capabilities.
Métodos De Síntesis
The synthesis of 1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole involves several steps, starting with the reaction of 4-bromophenol with 2-chloroethylamine hydrochloride to obtain 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with o-phenylenediamine in the presence of a catalyst to produce this compound. The yield of this synthesis method is relatively high, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole has been studied extensively for its potential in medicinal chemistry and drug discovery. It has been shown to exhibit antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its antimicrobial activity, with promising results against various bacterial and fungal strains.
Propiedades
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c16-12-5-7-13(8-6-12)19-10-9-18-11-17-14-3-1-2-4-15(14)18/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYCUXBSIAJNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCOC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


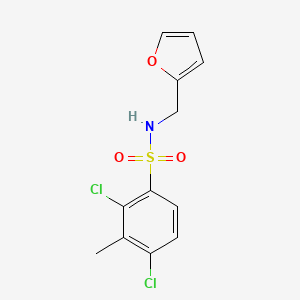
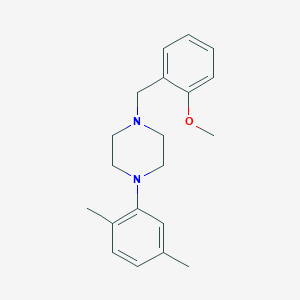
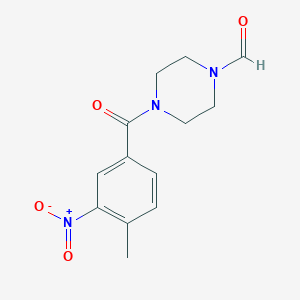
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5709127.png)
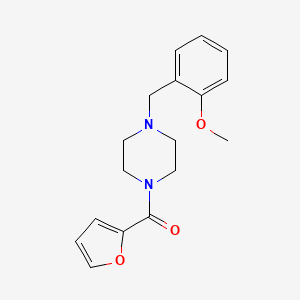
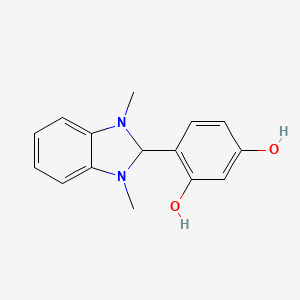
![N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B5709154.png)
